molecular formula C7H13N5O2S B12328332 3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

Cat. No.: B12328332
M. Wt: 231.28 g/mol
InChI Key: PDZJXPGZTOQXSW-UHFFFAOYSA-N
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Description

3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that includes a pyrimido[4,5-e][1,2,4]triazine core

Preparation Methods

The synthesis of 3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimido[4,5-e][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.

    Final modifications and purification: The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the core structure.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione include other derivatives of pyrimido[4,5-e][1,2,4]triazine These compounds may share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C7H13N5O2S

Molecular Weight

231.28 g/mol

IUPAC Name

3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C7H13N5O2S/c1-2-15-7-9-4-3(11-12-7)5(13)10-6(14)8-4/h3-4,7,9,11-12H,2H2,1H3,(H2,8,10,13,14)

InChI Key

PDZJXPGZTOQXSW-UHFFFAOYSA-N

Canonical SMILES

CCSC1NC2C(C(=O)NC(=O)N2)NN1

Origin of Product

United States

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